Technical Support Center: Sodium Danshensu In Vivo Applications

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Compound of Interest		
Compound Name:	Sodium Danshensu	
Cat. No.:	B1669798	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of **Sodium Danshensu**, focusing on strategies to minimize off-target effects and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Danshensu and what are its primary mechanisms of action?

A1: **Sodium Danshensu** (SDSS), or Sodium DL-β-(3, 4-dihydroxyphenyl)lactate, is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from Salvia miltiorrhiza (Danshen).[1] [2] Its primary mechanisms of action include potent antioxidant and radical scavenging activities, exceeding those of vitamin C against hydroxyl and superoxide radicals.[1] In vivo, it has demonstrated neuroprotective, cardioprotective, and metabolic regulatory effects through various signaling pathways.[3][4][5]

Q2: What are the known signaling pathways modulated by **Sodium Danshensu**?

A2: **Sodium Danshensu** has been shown to modulate several key signaling pathways, which can be both therapeutic targets and potential sources of off-target effects. These include:

 PI3K/Akt/mTOR Pathway: Activation of this pathway is linked to its neuroprotective effects against cerebral ischemia-reperfusion injury.[3][6]



- TSC2/mTOR Pathway: In astrocytes, Sodium Danshensu may promote autophagy and offer protection against oxygen-glucose deprivation/reoxygenation injury by modulating this pathway.[7]
- CaMKII-PGC1α-FoxO3a Pathway: This pathway is involved in the alleviation of muscle atrophy.[8][9]
- p38 MAPK Pathway: Inhibition of p38 phosphorylation has been associated with reduced migration and invasion of oral cancer cells.[10]
- Keap1-Nrf2/NQO1 Pathway: Danshensu has been shown to mitigate doxorubicin-induced cardiotoxicity by modulating this oxidative stress-related pathway.[5]

Q3: What is the pharmacokinetic profile of **Sodium Danshensu** in vivo?

A3: **Sodium Danshensu** exhibits linear pharmacokinetics following intravenous administration. [2][11] It is characterized by poor oral bioavailability (approximately 13.72% in rats), suggesting that for consistent systemic exposure, intravenous or intraperitoneal administration is preferable.[2][11] The compound is widely distributed in tissues and is primarily metabolized through Phase II conjugation (methylation, sulfation, and acetylation).[2] A significant portion is excreted unchanged in the urine, with minimal elimination through feces and bile.[2][11]

Q4: What are the reported toxicities and safe dosage ranges for **Sodium Danshensu**?

A4: Acute toxicity studies have established a median lethal dose (LD50) in mice of 2356.33 mg/kg via intraperitoneal injection.[12] In rats, no toxicity was observed with intravenous administration up to 1500 mg/kg.[12] Subchronic toxicity studies in rats with daily intraperitoneal injections up to 450 mg/kg for 90 days showed no significant adverse effects on body weight, food consumption, or organ pathology.[12] The No Observed Adverse Effect Level (NOAEL) from acute toxicity studies in mice was determined to be 1835 mg/kg.[12] Effective doses in preclinical models are substantially lower than these toxicity thresholds (see Table 1).

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
High Animal Mortality or Unexpected Adverse Events	- Dose too high: Exceeding the therapeutic window Vehicle toxicity: The solvent used for dissolution may have its own toxicity Rapid IV injection: Bolus injection might lead to acute cardiovascular effects.	- Review dosage: Compare your dose with published effective ranges (Table 1) and toxicity data (Table 2). Perform a dose-response study Vehicle control: Always include a vehicle-only control group. For formulating, consider saline for oral gavage or a well-tolerated solvent system for injections.[1][4] - Administration route/rate: Consider slower infusion for IV administration or switch to intraperitoneal injection.
Inconsistent or Non-reproducible Results	- Poor oral bioavailability: If using oral gavage, absorption can be highly variable.[2][11] - Compound instability: Danshensu is inherently unstable; its sodium salt form offers better stability but should still be handled properly.[4] - Metabolic clearance: Rapid metabolism and excretion can lead to short duration of action. [11]	- Change administration route: Switch to intravenous or intraperitoneal injection for more consistent systemic exposure.[2][11] - Proper handling: Prepare solutions fresh before each use. Store the powder at -20°C for long- term stability.[1] - Dosing frequency: Consider multiple daily doses or a continuous infusion model to maintain therapeutic concentrations.



Observed Effects Unrelated to the Target Pathway	- Pleiotropic effects: Sodium Danshensu affects multiple signaling pathways.[3][7][8][10] - Biphasic response: It can have opposing effects at different concentrations, such as on vessel tension.[1]	- Dose refinement: A lower, more specific dose may engage the target pathway with fewer off-target activations Use of specific inhibitors: In mechanistic studies, co-administer specific inhibitors for suspected off-target pathways to isolate the mechanism of interest.[13] - Targeted delivery: For future studies, consider formulating Sodium Danshensu in a nanodelivery system to improve tissue-specific accumulation. [14][15]
Difficulty Dissolving Sodium Danshensu for In Vivo Use	- Incorrect solvent: The compound has specific solubility properties.	- Follow established protocols: A common solvent for stock solutions is DMSO. For working solutions for injection, a mixture of DMSO, PEG300, Tween80, and ddH2O can be used, but must be prepared fresh.[1] Always use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[1]

Quantitative Data Summary

Table 1: Effective Doses of Sodium Danshensu in Preclinical In Vivo Models



Animal Model	Condition	Route of Administration	Effective Dose Range	Reference
Sprague-Dawley Rats	Cerebral Ischemia/Reperf usion	Intravenous	30 - 60 mg/kg	[3]
C57BL/6 Mice	Skeletal Muscle Metabolism	Oral Gavage	5 - 10 mg/kg/day for 8 weeks	[4]
C57BL/6 Mice	D-galactose- induced Aging	Not Specified	Not Specified	[8]
C57BL/6 Mice	Depression (Forced Swim Test)	Intraperitoneal	10 - 30 mg/kg	[13]

Table 2: Summary of In Vivo Toxicity Data

Parameter	Animal Model	Route of Administration	Value	Reference
Median Lethal Dose (LD50)	Mice	Intraperitoneal (i.g.)	2356.33 mg/kg	[1][12]
Acute Toxicity	Rats	Intravenous (i.v.)	>1500 mg/kg (No mortality)	[1][12]
No Observed Adverse Effect Level (NOAEL)	Mice	Intraperitoneal	1835 mg/kg	[12]
Subchronic Toxicity (90 days)	Rats	Intraperitoneal	Up to 450 mg/kg/day (No significant findings)	[12]

Table 3: Pharmacokinetic Parameters in Rats



Parameter	Route of Administration	Dose	Value	Reference
Oral Bioavailability	Oral (P.O.) vs. IV	180 mg/kg (P.O.) / 30 mg/kg (IV)	13.72%	[2][11]
Urinary Excretion (96h)	Intravenous	30 mg/kg	~47% of dose	[2][11]
Fecal Excretion (96h)	Intravenous	30 mg/kg	~1.2% of dose	[2][11]
Biliary Excretion (24h)	Intravenous	30 mg/kg	~0.8% of dose	[2][11]

Detailed Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia

- Animal Model: Adult male Sprague-Dawley rats.
- Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by reperfusion.
- Drug Administration: Sodium Danshensu (30 or 60 mg/kg) is dissolved in saline and administered intravenously at the beginning of reperfusion. Treatment is continued for 5 consecutive days.[3]
- Endpoint Analysis:
 - Neurological Deficit Scoring: Evaluate motor, sensory, and reflex functions using a modified neurological severity score (mNSS) at specified time points post-MCAO.[3]
 - Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3]
 - Histology: Perform H&E staining on brain sections to assess neuronal death and tissue damage.[3]



- Apoptosis Assays: Use TUNEL staining or Caspase-Glo assays on brain tissue homogenates to quantify apoptotic cells.[3]
- Western Blotting: Analyze the expression of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-GSK-3β, Bcl-2, Bax) in brain tissue lysates.[3]

Protocol 2: Evaluation of Metabolic Effects on Skeletal Muscle in Mice

- Animal Model: Male C57BL/6 mice.
- Drug Administration: Acclimate mice for 7 days. Administer Sodium Danshensu (5 or 10 mg/kg) dissolved in saline via oral gavage once daily for 8 weeks. A control group receives saline only.[4]
- Endpoint Analysis:
 - Muscle Function: Measure grip strength and endurance using a treadmill test before and after the treatment period.[4]
 - Metabolic Studies: Perform a glucose tolerance test (GTT) after an overnight fast.
 Measure O2 consumption and the respiratory quotient (RQ) over a 24-hour period using a metabolic cage system.[4]
 - Tissue Collection: Euthanize mice and collect skeletal muscles (e.g., tibialis anterior, gastrocnemius).
 - Enzyme Activity Assays: Measure succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH) activities in muscle homogenates.[4]
 - Gene and Protein Expression: Use qPCR and Western blotting to analyze the expression of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b) and other metabolic markers.[4]
 - Immunofluorescence: Stain muscle cross-sections to visualize muscle fiber types.[4]

Visualizations

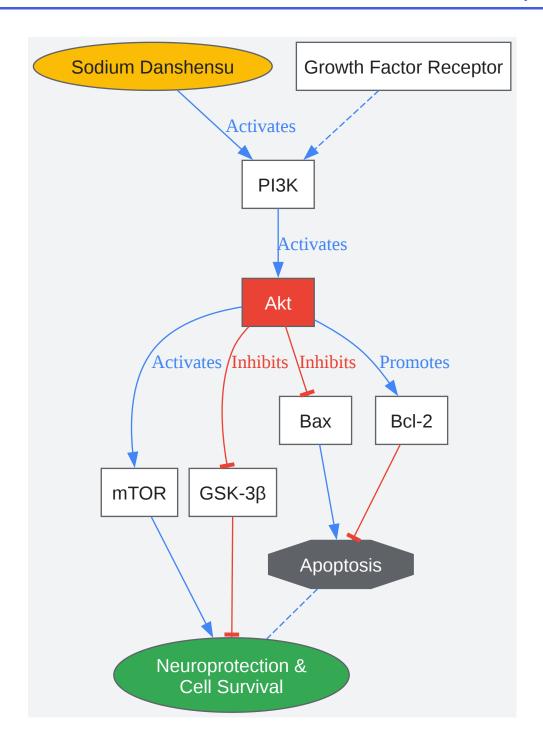




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Caption: General experimental workflow for in vivo studies with **Sodium Danshensu**.

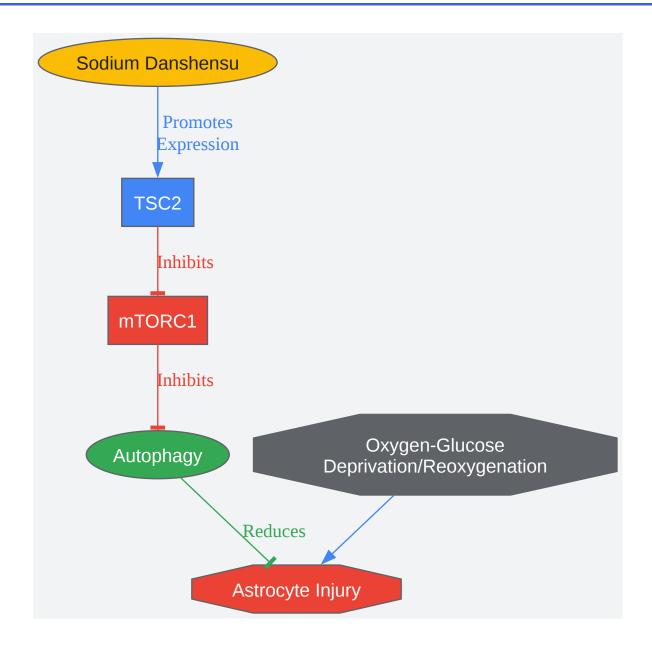




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Caption: Sodium Danshensu activates the PI3K/Akt pathway to promote neuroprotection.





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